N-(4-(N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Antimicrobial Activities
A study focused on synthesizing new thiazolidin-4-one derivatives to explore their potential as antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, revealing insights into structure-activity relationships (Baviskar, Khadabadi, & Deore, 2013). Another research synthesized various 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, investigating their antimicrobial activities against a range of microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Structural Elucidation and Biological Screening
The structural elucidation of novel compounds, such as N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, has been carried out to assess their antibacterial, antifungal, and antituberculosis activities. These studies contribute to understanding the molecular basis of their action and potential therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Interaction Studies and Mechanism of Action
Investigations into the electronic and biological interactions of similar compounds, like N-[4-(Ethylsulfamoyl)phenyl]acetamide, have utilized computational methods and molecular docking studies to predict their fungal and cancer activities. These studies offer insights into the compounds' reactivity, mechanism of action, and potential applications in treating various diseases (Bharathy et al., 2021).
Antioxidant Activity and Coordination Chemistry
Research on novel coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. The study of these complexes provides valuable information on the effect of hydrogen bonding on self-assembly processes, which could be applied in designing new antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
N-[4-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-14(25)21-16-8-10-17(11-9-16)29(27,28)20-12-13-24-19(26)23(2)18(22-24)15-6-4-3-5-7-15/h3-11,20H,12-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLZCAHCULGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide |
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